4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple benzodioxin and benzodioxol groups
Preparation Methods
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the benzodioxin and benzodioxol rings, followed by their integration into the pyrrolidone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the benzodioxin and benzodioxol groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxin or benzodioxol rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzodioxin and benzodioxol derivatives, such as:
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHOXYPHENYL)-1H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-4-IUM BROMIDE Compared to these compounds, 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)-5-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C28H30N2O9 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H30N2O9/c1-34-25-17(14-20-26(27(25)35-2)39-15-38-20)22-21(23(31)16-5-6-18-19(13-16)37-12-11-36-18)24(32)28(33)30(22)10-9-29-7-3-4-8-29/h5-6,13-14,22,31H,3-4,7-12,15H2,1-2H3/b23-21+ |
InChI Key |
QWHJUQBATWTBRQ-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1C3/C(=C(/C4=CC5=C(C=C4)OCCO5)\O)/C(=O)C(=O)N3CCN6CCCC6)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C(=C(C4=CC5=C(C=C4)OCCO5)O)C(=O)C(=O)N3CCN6CCCC6)OCO2)OC |
Origin of Product |
United States |
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